molecular formula C18H17F3N2O5S B2775473 methyl 4-(N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)sulfamoyl)benzoate CAS No. 1396750-46-1

methyl 4-(N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)sulfamoyl)benzoate

Cat. No.: B2775473
CAS No.: 1396750-46-1
M. Wt: 430.4
InChI Key: HYEAZZFZJAUOOL-UHFFFAOYSA-N
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Description

Methyl 4-(N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C18H17F3N2O5S and its molecular weight is 430.4. The purity is usually 95%.
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Biological Activity

Methyl 4-(N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)sulfamoyl)benzoate is a complex organic compound with potential biological applications. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C₁₈H₁₇F₃N₂O₅S
  • Molecular Weight : 430.4 g/mol
  • CAS Number : 1396750-46-1

The biological activity of this compound is primarily attributed to its structural components, which include a sulfamoyl group and a benzoate moiety. The presence of the trifluoroethyl group may enhance its lipophilicity and cellular uptake, potentially influencing its interaction with biological targets.

Antiproliferative Properties

Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of sulfonamide compounds can inhibit cell growth by disrupting microtubule formation and inducing apoptosis in cancer cells.

  • Cell Lines Tested :
    • HT-29 (colon carcinoma)
    • M21 (skin melanoma)
    • MCF7 (breast carcinoma)
  • IC₅₀ Values : The concentration required to inhibit cell growth by 50% varies among different compounds but is typically in the nanomolar to micromolar range for effective derivatives.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC₅₀ (µM)
PIB-SOHT-290.5
PPB-SOM210.7
CA-4MCF70.3

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Study on Sulfonamide Derivatives :
    • A study evaluated the antiproliferative effects of various sulfonamide derivatives on cancer cell lines. The results indicated that modifications to the aromatic rings significantly affected potency and selectivity against cancer cells .
  • Chick Chorioallantoic Membrane (CAM) Assay :
    • In vivo assays using CAM models demonstrated that certain derivatives effectively blocked angiogenesis and tumor growth, suggesting potential therapeutic applications for this compound .

Structure–Activity Relationship (SAR)

The structure–activity relationship of this compound has been explored in various studies:

  • Sulfamoyl Group : Enhances binding affinity to target proteins involved in cell cycle regulation.
  • Trifluoroethyl Substituent : Increases lipophilicity, improving membrane permeability and bioavailability.

Properties

IUPAC Name

methyl 4-[[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O5S/c1-28-17(25)13-4-8-15(9-5-13)29(26,27)23-14-6-2-12(3-7-14)10-16(24)22-11-18(19,20)21/h2-9,23H,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEAZZFZJAUOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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